![molecular formula C21H33N3O2 B11357921 N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide](/img/structure/B11357921.png)
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide
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Overview
Description
N-{[1-(4-Ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide is a synthetic compound featuring a cyclohexylmethyl group linked to a 4-ethylpiperazine moiety and a phenoxyacetamide scaffold. The ethyl group on the piperazine ring may influence metabolic stability and receptor binding, while the phenoxyacetamide group contributes to hydrogen bonding and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethylpiperazine with cyclohexylmethyl chloride to form the intermediate N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}amine. This intermediate is then reacted with 2-phenoxyacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and phenoxyacetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several piperazine- and acetamide-containing derivatives. Below is a comparative analysis:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The cyclohexyl group in the main compound enhances lipid solubility, akin to 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (), which demonstrated high cerebrospinal fluid penetration . Comparatively, phenyl-substituted piperazines () may exhibit lower CNS distribution due to increased aromatic bulk.
- Metabolism : Ethyl and propyl groups on piperazine (main compound vs. ) are metabolized via N-dealkylation. The ethyl group likely offers moderate metabolic stability, while propyl may slow clearance .
- Solubility: The phenoxyacetamide moiety improves aqueous solubility compared to purely aliphatic derivatives (e.g., ).
Biological Activity
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory effects, cytotoxicity, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure suggests potential interactions with various biological targets, particularly in the context of pain management and inflammation.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, a related phenoxy acetic acid derivative demonstrated significant inhibition of paw edema in animal models, achieving reductions of 63.35% and 46.51% in paw thickness and 68.26% and 64.84% in paw weight, respectively . The mechanism involves the inhibition of pro-inflammatory mediators such as TNF-α and PGE-2, with reductions of 61.04% and 60.58% observed .
COX Inhibition Studies
A detailed investigation into cyclooxygenase (COX) inhibition revealed that compounds structurally related to this compound exhibited varying degrees of COX-1 and COX-2 inhibitory activities. The IC50 values for COX-2 ranged from 0.06 ± 0.01 to 0.97 ± 0.06 μM, indicating potent activity compared to standard drugs like celecoxib (IC50 = 0.05 ± 0.02 μM) . Table 1 summarizes these findings.
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
Compound A | 4.07 ± 0.12 | 0.06 ± 0.01 | 67.78 |
Compound B | 7.00 ± 0.20 | 0.09 ± 0.01 | 77.78 |
Celecoxib | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 |
Cytotoxic Activity
The cytotoxic effects of this compound have also been explored in various cancer cell lines, particularly leukemia subtypes. A recent study indicated that derivatives with similar structural features demonstrated promising cytotoxicity against multiple leukemia cell lines, including K562 and U937, while exhibiting lower toxicity towards normal peripheral blood mononuclear cells (PBMNCs) . This selectivity underscores the potential for developing targeted therapies.
The biological activity of this compound may be attributed to its ability to modulate inflammatory pathways and induce apoptosis in cancer cells:
- Inhibition of Pro-inflammatory Cytokines : By reducing levels of TNF-α and PGE-2.
- Induction of Apoptosis : Mechanistic studies indicate that certain derivatives promote apoptosis through mitochondrial pathways in cancer cells .
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound:
- Case Study on Inflammation : A study involving rats demonstrated that administration of a phenoxy acetic acid derivative led to significant reductions in inflammation markers without adverse gastrointestinal effects, suggesting a favorable safety profile .
- Cancer Treatment Study : In vitro studies showed that specific derivatives exhibited higher cytotoxicity against resistant leukemia cell lines compared to standard treatments, highlighting their potential as novel therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of cyclohexanone derivatives with 4-ethylpiperazine under reductive amination conditions to form the 1-(4-ethylpiperazin-1-yl)cyclohexyl scaffold.
- Step 2 : Alkylation of the cyclohexylmethyl group with bromoacetophenone derivatives.
- Step 3 : Amidation of the intermediate with phenoxyacetic acid using coupling agents like EDC/HOBt.
Purification via column chromatography and characterization by 1H-NMR, 13C-NMR, and LC-MS is critical to confirm structural integrity .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze 1H- and 13C-NMR spectra to verify proton environments and carbon frameworks, focusing on peaks for the ethylpiperazine (δ 2.4–3.0 ppm) and phenoxyacetamide (δ 7.2–7.6 ppm) moieties .
- Mass Spectrometry : High-resolution LC-MS (e.g., Q-TOF) ensures molecular weight accuracy and detects impurities.
- X-ray Crystallography (if crystalline): Resolves absolute stereochemistry and confirms spatial arrangement of substituents .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer :
- In vitro binding assays : Screen against CNS targets (e.g., serotonin/dopamine receptors) due to structural similarity to piperazine-containing psychotropic agents. Use radioligand displacement assays with positive controls .
- Enzyme inhibition studies : Test acetylcholinesterase or monoamine oxidase inhibition using spectrophotometric methods (e.g., Ellman’s assay) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response curves : Perform EC50/IC50 determinations across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Receptor subtype selectivity : Use transfected cell lines expressing specific receptor isoforms (e.g., 5-HT1A vs. 5-HT2A) to isolate target engagement .
- Metabolic stability assays : Evaluate liver microsomal degradation to rule out false negatives due to rapid metabolism .
Q. How to design experiments for optimizing target selectivity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify substituents systematically:
- Replace the ethyl group on piperazine with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .
- Introduce electron-withdrawing groups (e.g., -NO2) on the phenoxy ring to alter electronic properties and binding affinity .
- Molecular docking simulations : Use software like AutoDock Vina to predict binding poses against protein targets (e.g., PDB: 6WGT for serotonin receptors) .
Q. What strategies mitigate low solubility in pharmacokinetic studies?
- Methodological Answer :
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility for in vivo administration .
- Prodrug derivatization : Synthesize phosphate or acetylated prodrugs to improve bioavailability, followed by enzymatic cleavage studies in plasma .
Q. Data Analysis and Interpretation
Q. How should researchers interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer :
- Cell line profiling : Compare IC50 values in cancer vs. non-cancer cell lines (e.g., HEK-293 vs. MCF-7) to identify selective toxicity.
- Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation assays to distinguish necrotic vs. apoptotic pathways .
- Transcriptomic analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., p53, MAPK) .
Q. What computational tools validate hypothesized mechanisms of action?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns trajectories to assess binding stability (e.g., RMSD < 2 Å) .
- Pharmacophore modeling : Generate 3D pharmacophore maps using Schrödinger Phase to align with known active compounds .
Q. Tables for Key Data
Property | Value/Technique | Reference |
---|---|---|
Molecular Weight | Calculated: 375.48 g/mol | |
LogP (Predicted) | 3.2 ± 0.3 (ChemAxon) | |
Plasma Protein Binding | 89% (Human, in vitro) | |
CYP3A4 Inhibition | IC50 = 12.5 µM |
Properties
Molecular Formula |
C21H33N3O2 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H33N3O2/c1-2-23-13-15-24(16-14-23)21(11-7-4-8-12-21)18-22-20(25)17-26-19-9-5-3-6-10-19/h3,5-6,9-10H,2,4,7-8,11-18H2,1H3,(H,22,25) |
InChI Key |
HPOQATFTNGDNNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2(CCCCC2)CNC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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